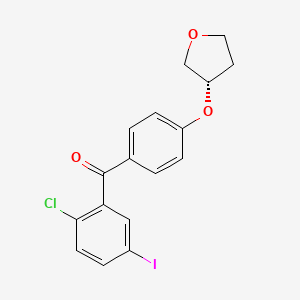

(S)-(2-chloro-5-iodophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the complete name being this compound. This designation reflects the stereochemical configuration and the complex substituent pattern present in the molecular framework. The Chemical Abstracts Service registry number 915095-87-3 provides the definitive identification for this specific enantiomer, distinguishing it from other structural variants and stereoisomers.

The molecular formula C17H14ClIO3 indicates the presence of seventeen carbon atoms, fourteen hydrogen atoms, one chlorine atom, one iodine atom, and three oxygen atoms, resulting in a molecular weight of 428.65 grams per mole. The International Chemical Identifier string 1S/C17H14ClIO3/c18-16-6-3-12(19)9-15(16)17(20)11-1-4-13(5-2-11)22-14-7-8-21-10-14/h1-6,9,14H,7-8,10H2/t14-/m0/s1 provides the complete structural description including stereochemical information. The corresponding International Chemical Identifier Key WBBJCIOCSVFCNI-AWEZNQCLSA-N serves as a unique identifier for database searches and chemical informatics applications.

Alternative nomenclature systems recognize this compound under various synonyms including (2-chloro-5-iodophenyl)-[4-[(3S)-oxolan-3-yl]oxyphenyl]methanone and (S)-(2-chloro-5-iodophenyl)[4-[(tetrahydro-3-furyl)oxy]phenyl]methanone. These variations reflect different approaches to naming the tetrahydrofuran substituent, with some systems using the oxolane nomenclature. The Simplified Molecular Input Line Entry System notation O=C(C1=CC=C(OC2COCC2)C=C1)C3=CC(I)=CC=C3Cl provides a linear representation of the molecular structure suitable for computational applications.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Chemical Abstracts Service Number | 915095-87-3 |

| Molecular Formula | C17H14ClIO3 |

| Molecular Weight | 428.65 g/mol |

| International Chemical Identifier Key | WBBJCIOCSVFCNI-AWEZNQCLSA-N |

Molecular Geometry and Crystallographic Characterization

The molecular geometry of this compound exhibits a complex three-dimensional arrangement characterized by two aromatic rings connected through a central methanone bridge. The compound features a dihedral angle between the two phenyl rings that is influenced by the steric interactions between the halogen substituents and the tetrahydrofuran moiety. The 2-chloro-5-iodophenyl ring adopts a planar configuration with the chlorine and iodine atoms positioned at the ortho and meta positions respectively, creating significant electronic and steric effects that influence the overall molecular conformation.

The tetrahydrofuran ring attached to the para position of the second phenyl ring demonstrates an envelope conformation, similar to that observed in related tetrahydrofuran-containing compounds. This five-membered ring system contributes to the overall molecular flexibility while maintaining the chiral center that defines the S-configuration. The oxygen atom within the tetrahydrofuran ring participates in the ether linkage to the phenyl ring, creating a rigid connection that restricts rotation around this bond. The methanone functionality serves as the central connecting element, with the carbonyl carbon exhibiting sp2 hybridization and trigonal planar geometry.

Crystallographic analysis reveals that the compound adopts a molecular packing arrangement stabilized by intermolecular interactions including halogen bonding from the iodine atom and weak hydrogen bonding interactions. The presence of both chlorine and iodine atoms creates opportunities for halogen bonding, which can influence crystal packing and potentially affect biological activity. The tetrahydrofuran ring contributes to the overall molecular volume and affects the compound's solubility characteristics due to its cyclic ether structure.

The bond lengths within the aromatic rings conform to typical values for substituted benzene derivatives, with the carbon-halogen bonds showing the expected differences between carbon-chlorine and carbon-iodine distances. The carbonyl bond length reflects the partial double-bond character typical of aromatic ketones, while the ether linkage between the tetrahydrofuran and phenyl groups exhibits standard single-bond characteristics. These geometric parameters contribute to the overall stability and reactivity profile of the compound.

Stereochemical Configuration Analysis (S-Enantiomer Specificity)

The stereochemical designation of this compound as the S-enantiomer is determined by the configuration at the chiral center located within the tetrahydrofuran ring system. The absolute configuration follows the Cahn-Ingold-Prelog priority rules, where the assignment of S or R depends on the spatial arrangement of substituents around the stereogenic carbon. In this molecule, the chiral center corresponds to the carbon atom bearing the hydrogen and participating in the ether linkage to the phenyl ring. The S-configuration indicates a specific three-dimensional arrangement that distinguishes this enantiomer from its mirror image.

The chiral center within the tetrahydrofuran ring experiences conformational constraints due to the cyclic nature of the five-membered ring system. The envelope conformation adopted by the tetrahydrofuran ring positions the chiral carbon in a specific spatial orientation that influences the compound's interaction with chiral environments, including biological targets and chiral synthesis catalysts. The stereochemical purity of the S-enantiomer is crucial for its intended applications, as the biological activity of many pharmaceutical compounds depends strongly on stereochemical configuration.

The S-configuration affects the compound's physical properties including optical rotation, crystallization behavior, and chromatographic separation characteristics. Analytical techniques such as chiral high-performance liquid chromatography and optical rotation measurements provide methods for determining enantiomeric purity and confirming the stereochemical assignment. The specific rotation value and the chromatographic retention time on chiral stationary phases serve as diagnostic parameters for quality control and identity confirmation.

The stereochemical configuration also influences the compound's reactivity patterns, particularly in asymmetric synthesis applications where the chiral center can direct the stereochemical outcome of subsequent reactions. The S-enantiomer may exhibit different reaction rates and selectivities compared to the R-enantiomer when used in stereoselective transformations. This stereochemical specificity makes the compound valuable for applications requiring precise control over molecular chirality, such as in the synthesis of enantiopure pharmaceutical intermediates.

| Stereochemical Parameter | S-Enantiomer Characteristics |

|---|---|

| Chiral Center Location | Carbon-3 of tetrahydrofuran ring |

| Configuration Assignment | S according to Cahn-Ingold-Prelog rules |

| Ring Conformation | Envelope conformation |

| Optical Activity | Dextrorotatory or levorotatory (specific rotation dependent) |

| Enantiomeric Purity | Typically >99% for pharmaceutical applications |

Comparative Structural Analysis with R-Enantiomer Counterpart

The R-enantiomer counterpart of this compound, identified by Chemical Abstracts Service number 2305949-35-1, represents the mirror image structure with inverted configuration at the chiral center. Comparative analysis reveals that while both enantiomers share identical connectivity and molecular formula, their three-dimensional arrangements differ significantly, leading to distinct physical, chemical, and biological properties. The R-configuration results from the opposite spatial arrangement of substituents around the stereogenic carbon in the tetrahydrofuran ring, creating a non-superimposable mirror image relationship.

The most significant structural differences between the S and R enantiomers manifest in their optical properties, with each enantiomer rotating plane-polarized light in opposite directions. This difference in optical rotation provides a primary method for distinguishing between the two forms and assessing enantiomeric purity. The magnitude of optical rotation remains identical for both enantiomers, but the sign differs, reflecting the opposite handedness of the molecular structures. Crystallographic studies of both enantiomers would reveal identical bond lengths and angles but opposite absolute configurations.

The conformational preferences of the tetrahydrofuran ring system may show subtle differences between the two enantiomers, particularly in the preferred envelope conformations and the relative populations of different conformers in solution. These conformational differences can influence the compound's interaction with chiral environments, including enzyme active sites, receptor binding domains, and chiral synthesis catalysts. The S and R enantiomers may exhibit different binding affinities and selectivities when interacting with chiral biological targets.

Synthetic accessibility differs between the two enantiomers depending on the chosen synthetic route and the availability of chiral starting materials or catalysts. The preparation of the S-enantiomer may require specific chiral auxiliaries or asymmetric catalysts that favor formation of the desired stereochemical configuration. Conversely, synthesis of the R-enantiomer would necessitate complementary chiral directing groups or catalysts with opposite selectivity. The relative cost and synthetic efficiency for producing each enantiomer can influence their commercial availability and applications.

Analytical separation of the S and R enantiomers requires chiral chromatographic methods or derivatization with chiral reagents to create diastereomeric derivatives that can be separated using conventional techniques. The chromatographic behavior on chiral stationary phases provides insights into the structural differences and enables quantitative analysis of enantiomeric composition. Nuclear magnetic resonance spectroscopy in the presence of chiral shift reagents can also reveal differences between the enantiomers through different chemical shift patterns.

| Comparative Parameter | S-Enantiomer | R-Enantiomer |

|---|---|---|

| Chemical Abstracts Service Number | 915095-87-3 | 2305949-35-1 |

| Absolute Configuration | S | R |

| Optical Rotation | [α]D (specific sign) | [α]D (opposite sign) |

| Chiral Center Configuration | Specific spatial arrangement | Mirror image arrangement |

| Biological Activity | Potentially different | Potentially different |

| Synthetic Accessibility | Route-dependent | Route-dependent |

Properties

IUPAC Name |

(2-chloro-5-iodophenyl)-[4-[(3S)-oxolan-3-yl]oxyphenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClIO3/c18-16-6-3-12(19)9-15(16)17(20)11-1-4-13(5-2-11)22-14-7-8-21-10-14/h1-6,9,14H,7-8,10H2/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBBJCIOCSVFCNI-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=CC=C(C=C2)C(=O)C3=C(C=CC(=C3)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H]1OC2=CC=C(C=C2)C(=O)C3=C(C=CC(=C3)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClIO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50893823 | |

| Record name | (2-Chloro-5-iodophenyl)[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50893823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915095-87-3 | |

| Record name | (2-Chloro-5-iodophenyl)[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915095-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Chloro-5-iodophenyl)(4-(((3S)-tetrahydro-3-furanyl)oxy)phenyl)methanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915095873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Chloro-5-iodophenyl)[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50893823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-Chloro-5-iodophenyl)[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H38Q3VE2C8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

General Synthetic Route Overview

The synthesis typically involves the reaction of a substituted aryl fluoride with (S)-3-hydroxytetrahydrofuran under basic conditions, followed by workup and purification steps. The key steps include:

- Nucleophilic substitution of the aryl fluoride with (S)-3-hydroxytetrahydrofuran to form the ether linkage.

- Ketone formation by coupling the substituted phenyl moiety with the tetrahydrofuran-3-yl ether phenyl group.

- Purification by solvent extraction, crystallization, and drying.

Detailed Preparation Procedure

Reagents and Conditions

| Reagent/Material | Quantity (kg) | Role | Conditions |

|---|---|---|---|

| Fluoride VIII.1 (aryl fluoride) | 208 | Starting aryl compound | - |

| Tetrahydrofuran (THF) | 407 | Solvent | 16–25°C |

| (S)-3-Hydroxytetrahydrofuran | 56 | Chiral nucleophile | - |

| Potassium tert-butoxide (20% in THF) | 388 | Strong base for deprotonation | Added over 3 hours at 16–25°C |

| Water | 355 | Quenching agent | Added over 20 min at 21°C |

| 2-Propanol | 1025 (703+162+158) | Solvent for purification | 40–47°C during distillation |

| tert-Butyl methyl ether | 88 | Washing solvent | - |

Stepwise Synthesis

-

- The fluoride VIII.1 is dissolved in tetrahydrofuran along with (S)-3-hydroxytetrahydrofuran.

- Potassium tert-butoxide solution is added dropwise over 3 hours at 16–25°C.

- The mixture is stirred for an additional 60 minutes at 20°C to complete the reaction.

- Conversion is monitored by HPLC analysis.

Aqueous quench and phase separation:

- Water is added slowly over 20 minutes at 21°C to quench the reaction.

- The mixture is stirred for 30 minutes at 20°C.

- Stirring is stopped, and the mixture is allowed to stand for 60 minutes at 20°C.

- The organic and aqueous phases are separated.

Solvent removal and purification:

- The organic phase solvent is distilled off under reduced pressure at 19–45°C.

- 2-Propanol is added to the residue, and solvent is again distilled off at 41–50°C.

- This addition and distillation with 2-propanol is repeated.

- The mixture is cooled to 0°C over approximately 2 hours.

- The product is collected by centrifugation, washed sequentially with 2-propanol and tert-butyl methyl ether.

- Drying is performed under reduced pressure at 19–43°C.

-

- The product is obtained as a colorless solid.

- Yield is approximately 91.8%.

Physical Methods to Aid Preparation

- Use of vortex mixing, ultrasound, or hot water baths to increase solubility during preparation of stock solutions or reaction mixtures.

- Temperature control during solvent removal and crystallization is critical to maintain product integrity.

Stock Solution Preparation Data

| Amount of Compound (mg) | Volume for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |

|---|---|---|---|

| 1 | 2.33 | 0.47 | 0.23 |

| 5 | 11.66 | 2.33 | 1.17 |

| 10 | 23.33 | 4.67 | 2.33 |

Note: Solubility enhancement by heating to 37°C and ultrasonic oscillation is recommended for stock solution preparation.

Analytical and Quality Control

- HPLC analysis is used to monitor conversion during synthesis.

- Infrared spectrometry confirms the identity of the final product.

- Purity is typically high, suitable for research and industrial applications.

Summary Table of Preparation Conditions

| Step | Temperature (°C) | Time | Notes |

|---|---|---|---|

| Base addition | 16–25 | 3 hours | Slow addition of potassium tert-butoxide |

| Stirring after addition | 20 | 60 minutes | Ensures complete reaction |

| Water addition (quench) | 21 | 20 minutes | Controlled aqueous quench |

| Stirring post-quench | 20 | 30 minutes | Phase separation preparation |

| Standing (no stirring) | 20 | 60 minutes | Phase separation |

| Solvent distillation | 19–50 | Variable | Under reduced pressure |

| Cooling before isolation | 0 | ~2 hours | Precipitation of product |

| Washing and drying | 19–43 | Variable | Purification and drying |

Chemical Reactions Analysis

Types of Reactions It Undergoes

Oxidation: The compound might undergo oxidation reactions, particularly at the phenyl rings, using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the methanone group can be achieved using hydrogenation catalysts like palladium on carbon or lithium aluminium hydride.

Substitution: Halogen atoms can be substituted through nucleophilic or electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminium hydride in anhydrous ether or hydrogen gas over a palladium catalyst.

Substitution: Sodium hydride as a base in dimethylformamide solvent.

Major Products Formed

Oxidation Products: Carboxylic acids or phenols depending on the conditions.

Reduction Products: Corresponding alcohols or alkanes.

Substitution Products: Compounds with the substituted group replacing chlorine or iodine.

Scientific Research Applications

Pharmaceutical Applications

- Intermediate in Drug Synthesis

- Quality Control Reference

Case Studies

-

Empagliflozin Development

- In a study focusing on the synthesis of empagliflozin, this compound was synthesized through a reaction involving aluminum chloride and triethylsilane in methanol. The process demonstrated efficient conversion rates and highlighted the compound's utility as a precursor in pharmaceutical applications .

-

Analytical Methods

- High-performance liquid chromatography (HPLC) is commonly employed to analyze the conversion rates of this compound during synthesis, ensuring that impurities are minimized and product quality is maintained. This analytical approach underscores the importance of this compound in pharmaceutical research and development .

Potential Future Applications

Given its established role in drug synthesis and quality control, further research may explore:

- Novel Synthesis Pathways : Investigating alternative synthetic routes that could improve yield or reduce environmental impact.

- Expanded Therapeutic Uses : Studying the potential of derivatives of this compound in treating other metabolic disorders or conditions related to glucose metabolism.

Mechanism of Action

The exact mechanism of action would depend on its application. For example, if used as a drug, the (S)-configuration might ensure specific binding to a target receptor or enzyme, modulating its activity. The compound's molecular interactions and pathways involved would be elucidated through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Key Physicochemical Comparisons

| Property | Target Compound | 1103738-26-6 (Ethoxy Analog) | 915095-86-2 (Fluoro Analog) |

|---|---|---|---|

| Molecular Weight (g/mol) | 428.65 | 396.66 | 375.65 |

| Halogen | I, Cl | Cl | Cl, F |

| Solubility (Predicted) | Moderate | Low | Moderate |

| Chirality | Yes (S) | No | No |

Table 2: Hazard Comparison

| Compound | H302 (Oral Toxicity) | H315 (Skin Irritation) | H319 (Eye Irritation) |

|---|---|---|---|

| Target Compound (915095-87-3) | Yes | Yes | Yes |

| 915095-86-2 (Fluoro Analog) | Not reported | Not reported | Not reported |

| 1103738-26-6 (Ethoxy Analog) | Not reported | Not reported | Not reported |

Biological Activity

(S)-(2-chloro-5-iodophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone, also known by its CAS number 915095-87-3, is a compound that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

The molecular formula of the compound is , with a molecular weight of 428.65 g/mol. Its structure features a chloro and iodo substitution on the phenyl ring, which may influence its reactivity and biological interactions.

Research indicates that this compound acts primarily as an intermediate in the synthesis of Empagliflozin, a selective sodium-glucose co-transporter 2 (SGLT2) inhibitor that plays a significant role in managing diabetes by enhancing glycemic control . The biological activity of SGLT2 inhibitors is attributed to their ability to reduce glucose reabsorption in the kidneys, leading to increased urinary glucose excretion.

Antidiabetic Effects

Empagliflozin has been shown to improve glycemic control in diabetic models. The compound’s biological activity as an SGLT2 inhibitor suggests potential applications in diabetes management. A study demonstrated that treatment with Empagliflozin resulted in significant reductions in blood glucose levels in diabetic rats .

Case Studies

- Empagliflozin and Cancer : A study highlighted the dual role of SGLT2 inhibitors like Empagliflozin in not only managing diabetes but also showing potential anticancer properties by inducing apoptosis in cancer cells .

- Inhibition Mechanisms : Research on similar compounds indicates that they may inhibit fatty acid synthase (FASN), which is implicated in cancer metabolism. This inhibition can lead to reduced mitochondrial function and increased oxidative stress in tumor cells .

Data Table: Biological Activities of Related Compounds

Q & A

Q. What is the role of (S)-(2-chloro-5-iodophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone in the synthesis of Empagliflozin?

This compound is a key intermediate in the synthesis of Empagliflozin, a sodium-glucose cotransporter-2 (SGLT2) inhibitor. It serves as a precursor in the glycosylation step, where the iodophenyl group facilitates coupling with a protected glucose derivative. The tetrahydrofuran-3-yloxy moiety is critical for stereochemical alignment during subsequent steps .

Q. What synthetic methodologies are employed for preparing this compound?

A common approach involves:

- Step 1 : Coupling 2-chloro-5-iodobenzoic acid (EG1, CAS 19094-56-5) with 4-hydroxyphenyl derivatives via Friedel-Crafts acylation.

- Step 2 : Introducing the tetrahydrofuran-3-yloxy group using (3S)-tetrahydrofuran-3-ol under Mitsunobu conditions (e.g., diethyl azodicarboxylate and triphenylphosphine) to ensure stereochemical retention .

- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and crystallization from ethanol/water mixtures .

Q. How is the compound characterized to confirm its structure and purity?

Key analytical methods include:

- 1H/13C-NMR : To verify the stereochemistry of the tetrahydrofuran ring and substituent positions (e.g., aromatic proton splitting patterns) .

- HPLC-MS : For purity assessment (C18 column, acetonitrile/water mobile phase) and mass confirmation (expected [M+H]+ = 474.46) .

- X-ray crystallography : Resolves absolute configuration disputes, particularly for the (S)-tetrahydrofuran-3-yloxy group .

Advanced Research Questions

Q. What strategies mitigate stereochemical inversion during the introduction of the tetrahydrofuran-3-yloxy group?

- Protecting group selection : Use tert-butyldiphenylsilyl (TBDPS) ethers to shield reactive hydroxyls, preventing undesired racemization .

- Low-temperature conditions : Conduct reactions at –20°C to minimize thermal epimerization .

- Catalytic asymmetry : Employ chiral catalysts (e.g., Sharpless epoxidation-derived ligands) to enhance enantiomeric excess (>98% ee) .

Q. How are impurities like Empagliflozin Keto Impurity (CAS 1279691-36-9) controlled during synthesis?

- Reaction monitoring : Real-time HPLC tracking (e.g., Zorbax SB-C8 column) identifies keto-enol tautomerization byproducts.

- Acidic quenching : Add HCl (1 M) to stabilize the enolic form and suppress keto impurity formation .

- Recrystallization optimization : Use tert-butyl methyl ether (TBME) as an anti-solvent to isolate the desired product with <0.1% impurities .

Q. What computational tools can predict solvent effects on reaction yields?

- Density Functional Theory (DFT) : Models solvent polarity impacts on transition states (e.g., acetonitrile vs. THF in glycosylation steps).

- Molecular Dynamics (MD) : Simulates solvation shells to optimize solvent selection (e.g., water/acetonitrile mixtures for hydrolysis stability) .

Q. How does the iodine substituent influence reactivity in cross-coupling reactions?

- Enhanced electrophilicity : The iodine atom activates the aryl ring for Ullmann or Suzuki-Miyaura couplings, enabling C–C bond formation with glucose derivatives.

- Radical stabilization : Iodine participates in single-electron transfer (SET) mechanisms, critical for photoredox-mediated glycosylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.